molecular formula C6H12O21P6 B179495 Myo-inositol trispyrophosphate CAS No. 802590-64-3

Myo-inositol trispyrophosphate

Cat. No.: B179495
CAS No.: 802590-64-3
M. Wt: 605.99 g/mol
InChI Key: HEDKSUBRULAYNO-UHFFFAOYSA-N
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Description

Myo-inositol trispyrophosphate is an inositol phosphate and a pyrophosphate derivative of phytic acid. It is known for its potential as a drug candidate and a performance-enhancing substance. This compound exerts its biological effects by increasing tissue oxygenation, making it a significant focus in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myo-inositol trispyrophosphate is synthesized through a series of phosphorylation reactions. The process typically involves the reaction of myo-inositol with phosphorus oxychloride in the presence of a base, followed by hydrolysis to yield the trispyrophosphate derivative. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Myo-inositol trispyrophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphorylated derivatives, while substitution reactions can produce a range of inositol phosphate esters .

Scientific Research Applications

Myo-inositol trispyrophosphate has a wide range of scientific research applications:

Mechanism of Action

Myo-inositol trispyrophosphate acts as a membrane-permeant allosteric regulator of hemoglobin. It mildly reduces the oxygen-binding affinity of hemoglobin, shifting the oxygen-hemoglobin dissociation curve to the right. This shift increases oxygen release from the blood into tissues, thereby enhancing tissue oxygenation. The molecular targets and pathways involved include hemoglobin and various cellular signaling pathways that respond to changes in oxygen levels .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to permeate cell membranes and act as an allosteric regulator of hemoglobin. This property makes it particularly valuable in medical applications aimed at improving tissue oxygenation and treating hypoxia-related conditions .

Properties

IUPAC Name

4,6,11,13,18,20-hexahydroxy-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O21P6/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDKSUBRULAYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O21P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029636
Record name Myo-inositol trispyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802590-64-3
Record name Myo-inositol trispyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802590643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myo-inositol trispyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYO-INOSITOL TRISPYROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/116EYZ0PPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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